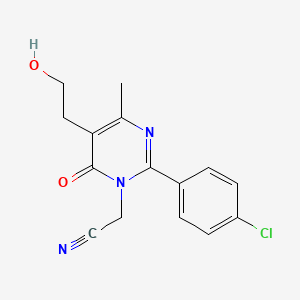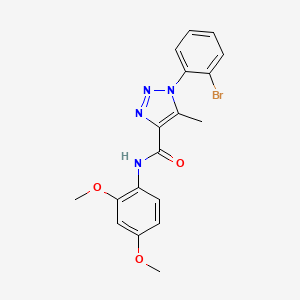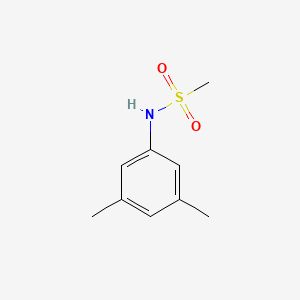
2-Hydroxyisophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxyisophthalonitrile can be achieved from Potassium Cyanide and 2-Nitrobenzonitrile . The yield of the reaction is approximately 67% .Molecular Structure Analysis
The molecular formula of this compound is C8H4N2O . It has a molecular weight of 144.13 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 293.4±30.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 4.37±0.10 .Wissenschaftliche Forschungsanwendungen
1. Chemosensor Development
2-Hydroxyisophthalonitrile derivatives have been utilized in the development of chemosensors. For instance, a study demonstrated the use of a sensor derived from 2-hydroxy-1-napthaldehyde for selective binding with cyanide ions, showcasing its potential in environmental and analytical chemistry (Singh & Ghosh, 2016).
2. Photodynamic Therapy for Cancer
Compounds with this compound structures have been studied for their efficacy in photodynamic therapy (PDT) of cancer. A research highlighted the synthesis of hydroxyphthalocyanines (ZnPc), with the 2-hydroxy ZnPc showing significant activity against cancer cells (Hu et al., 1998).
3. Antioxidant and Antibacterial Activity
Novel phthalonitrile derivatives, including those with this compound, have been examined for their antioxidant and antibacterial properties. These compounds display promising activity, indicating their potential in medical and pharmaceutical applications (Celebi et al., 2014).
4. Photocatalytic Degradation of Pollutants
Research involving this compound derivatives has shown their effectiveness in photocatalytic degradation of organic pollutants like methylene blue, highlighting their application in environmental cleanup (Gorduk et al., 2018).
5. Radiation-Induced Hydroxylation Studies
Studies on the hydroxylation of compounds like benzonitrile have involved this compound derivatives. This research contributes to our understanding of chemical reactions under radiation, with implications in chemistry and materials science (Eberhardt, 1977).
Safety and Hazards
The safety data sheet for 2-Hydroxyisophthalonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Wirkmechanismus
Target of Action
2-Hydroxyisophthalonitrile is an organic compound with the chemical formula C8H4N2O . It belongs to the group of isophthalonitrile derivatives and has gained attention in various research fields due to its potential applications as a building block for organic materials and drugs. .
Eigenschaften
IUPAC Name |
2-hydroxybenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAIJYCWGMNGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)

![2-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2868202.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

